
7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a diphenylamino group attached to the benzopyran core, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzopyran core, followed by the introduction of the diphenylamino group. The key steps in the synthesis may include:
Formation of the Benzopyran Core: This can be achieved through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Introduction of the Diphenylamino Group: The diphenylamino group can be introduced via nucleophilic substitution reactions, where a suitable diphenylamine derivative reacts with the benzopyran core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran core and the diphenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized benzopyran derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, the compound may interact with cellular signaling pathways, such as the NF-κB pathway, to exert its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Coumarins: These compounds share the benzopyran core and are known for their diverse biological activities.
Flavonoids: Another class of benzopyran derivatives with significant antioxidant and anti-inflammatory properties.
Quinones: Compounds that can be formed through the oxidation of benzopyran derivatives and have various biological activities.
Uniqueness
7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of the diphenylamino group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
457888-83-4 |
|---|---|
分子式 |
C22H15NO4 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-oxo-7-(N-phenylanilino)chromene-3-carboxylic acid |
InChI |
InChI=1S/C22H15NO4/c24-21(25)19-13-15-11-12-18(14-20(15)27-22(19)26)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,24,25) |
InChI 键 |
MIFNCBXPXPUBPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C(=O)O4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
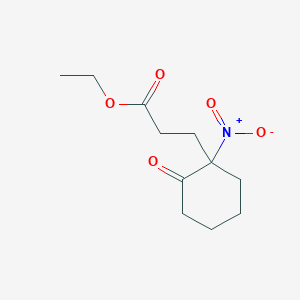
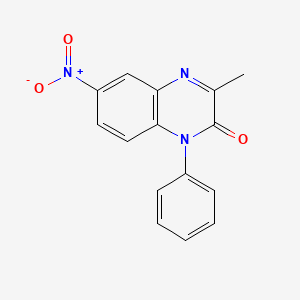
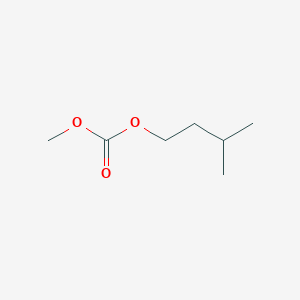
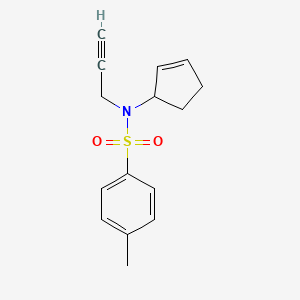
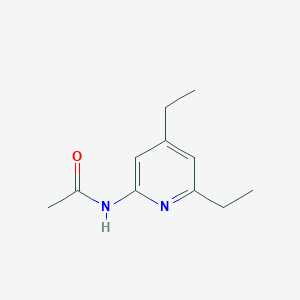
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
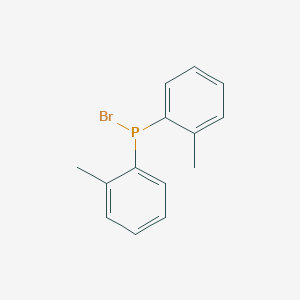

![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
